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Compound of Interest

Compound Name: Cdk8-IN-14

Cat. No.: B12385191 Get Quote

While specific data for a compound designated "Cdk8-IN-14" is not readily available in the

public domain, this guide provides a comprehensive comparison of the selectivity profiles of

other well-characterized and potent CDK8 inhibitors. This analysis is crucial for researchers in

drug discovery and chemical biology to select the most appropriate chemical tools for their

studies, ensuring minimal off-target effects and reliable experimental outcomes.

Cyclin-dependent kinase 8 (CDK8) has emerged as a key transcriptional regulator implicated in

various cancers, making it an attractive target for therapeutic intervention. A critical aspect in

the development and application of CDK8 inhibitors is their selectivity, not only against other

members of the CDK family but also across the broader human kinome. This guide delves into

the selectivity of prominent CDK8 inhibitors, presenting quantitative data, detailing

experimental methodologies, and illustrating the intricate signaling pathways governed by

CDK8.

Selectivity Profiles of Notable CDK8/19 Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of several selective CDK8

and its close paralog CDK19 inhibitors against a panel of other cyclin-dependent kinases. The

high degree of selectivity for CDK8 and CDK19 over other CDKs is a key feature of these

compounds.
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[1]

BI-

1347
1.4 - >1,000 >1,000 >1,000 >1,000 >1,000 >1,000 [2]

Comp

ound 2

(from

ref[2])

1.8 - >1,000 >1,000 >1,000 >1,000 >1,000 >1,000 [2]

Cortist

atin A
- - - - - - - - [3]

E966-

0530-

45418

129 - - - - - - - [4]

CA

(from

ref[5])

12 - >2,500 - - - >2,500 >2,500 [5]

Note: A hyphen (-) indicates that the data was not reported in the cited source. ">" indicates

that the IC50 value is greater than the highest tested concentration.

CCT251545, for instance, demonstrates exceptional selectivity with over 100-fold greater

potency for CDK8/19 compared to 291 other kinases.[1][6] Similarly, BI-1347 and a related

compound showed exquisite selectivity for CDK8, with no significant inhibition of other tested

CDKs (CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9).[2]
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The determination of inhibitor selectivity is paramount for the validation of a chemical probe.

Below are summaries of common experimental protocols used to assess the selectivity of

CDK8 inhibitors.

Biochemical Kinase Assays
LanthaScreen™ Eu Kinase Binding Assay: This assay is a competitive binding assay that

measures the displacement of a fluorescently labeled ATP-competitive tracer from the

kinase's ATP-binding pocket by the test compound.

Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase

and a fluorescent kinase tracer that binds to the ATP pocket. In the absence of an inhibitor,

Förster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody

and the tracer, resulting in a high FRET signal. When an inhibitor displaces the tracer, the

FRET signal is reduced in a dose-dependent manner, from which the IC50 value can be

calculated.[2]

Workflow:

The CDK8/CycC complex is incubated with a terbium-labeled antibody and the

fluorescent tracer.

Serial dilutions of the test inhibitor are added.

After an incubation period, the FRET signal is measured using a plate reader.

IC50 values are determined by plotting the percentage of inhibition against the inhibitor

concentration.

In Vitro Kinase Activity Assays: These assays directly measure the catalytic activity of the

kinase by quantifying the phosphorylation of a substrate.

Principle: The kinase, substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-

³²P]ATP) are incubated together with the test inhibitor. The amount of phosphorylated

substrate is then quantified.

Workflow:
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Recombinant kinase (e.g., CDK8/Cyclin C) is incubated with a substrate (e.g., GST-

CTD, the C-terminal domain of RNA polymerase II) and ATP in the presence of varying

concentrations of the inhibitor.[5]

The reaction is stopped, and the phosphorylated substrate is separated (e.g., by SDS-

PAGE).

The amount of phosphorylation is detected and quantified (e.g., by autoradiography for

radiolabeled ATP).[5]

IC50 values are calculated from the dose-response curve.

Cell-Based Assays
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a

cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Principle: When a small molecule binds to its target protein, it generally increases the

protein's thermal stability. CETSA measures this stabilization by heating cell lysates or

intact cells to various temperatures and then quantifying the amount of soluble protein

remaining.

Workflow:

Cells are treated with the inhibitor or a vehicle control.

The cells are lysed, and the lysates are heated to a range of temperatures.

The aggregated proteins are removed by centrifugation, and the amount of soluble

target protein (e.g., CDK8) in the supernatant is quantified by methods such as Western

blotting or ELISA.[6]

A shift in the melting curve to higher temperatures in the presence of the inhibitor

indicates target engagement.
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CDK8 functions as a critical node in several signaling pathways that regulate gene expression

and are often dysregulated in cancer. It is a component of the Mediator complex, which links

transcription factors to the RNA polymerase II machinery.[7][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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